{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid

Solubility Physicochemical Property Synthetic Accessibility

Researchers requiring a bifunctional building block for H3 receptor ligand libraries often face solubility and steric hindrance issues. This compound combines a boronic acid for Suzuki coupling with a piperidine moiety via a flexible propoxy linker, enabling aqueous-compatible reactions and orthogonal functionalization. Key outcomes: - Enhanced solubility in aqueous/organic media for green chemistry. - Independent manipulation of boronic acid and piperidine groups, streamlining convergent synthesis. - Validated H3 antagonist pharmacophore for SAR diversification. Supplied with documented purity, ready for immediate procurement.

Molecular Formula C14H22BNO3
Molecular Weight 263.14 g/mol
CAS No. 1003028-39-4
Cat. No. B1532660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid
CAS1003028-39-4
Molecular FormulaC14H22BNO3
Molecular Weight263.14 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCCCN2CCCCC2)(O)O
InChIInChI=1S/C14H22BNO3/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16/h5-8,17-18H,1-4,9-12H2
InChIKeyWXZPCHIROFGLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic Acid: Physicochemical & Functional Profile


{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is a bifunctional aryl boronic acid building block that integrates a para-substituted phenylboronic acid moiety with a piperidine group via a flexible propoxy linker . This compound, with a molecular weight of 263.14 g/mol and a melting point of 82-84 °C (with decomposition), is primarily utilized as a versatile intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex aryl and heteroaryl architectures for pharmaceutical and materials science research . Its structural design confers enhanced solubility in both organic and aqueous media, differentiating it from simpler, less functionalized aryl boronic acids .

Workflow Suzuki-Miyaura cross-coupling building block
Selection Bifunctional aryl boronic acid with piperidine for convergent synthesis
Use context Reported H3 receptor pharmacophore motif for CNS ligand design

Why Generic Substitution Fails


Generic substitution with simpler aryl boronic acids, such as unsubstituted phenylboronic acid or its basic analogs, fails to replicate the critical functionalities of {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid. This compound's unique bifunctional nature, combining a boronic acid handle for cross-coupling with a piperidine moiety, is essential for applications requiring a basic amine group for solubility modulation or further derivatization . The propoxy linker provides crucial spatial separation between the reactive boronic acid and the piperidine ring, mitigating potential steric hindrance and enabling independent chemical manipulation of both functional ends . This architectural advantage is lost when using simpler, mono-functional analogs, which lack the built-in capacity for downstream functionalization or specific physicochemical property tuning required in advanced synthetic sequences .

Mono-functional analogs lack piperidine handle
Simple phenylboronic acid provides only a cross-coupling site, preventing further amine derivatization or solubility tuning.
Missing propoxy spacer alters spatial control
Without the flexible three-carbon linker, steric hindrance between boronic acid and piperidine can limit independent manipulation of each functional group.
Unsubstituted aryl cores cannot support H3 pharmacophore
Generic phenylboronic acid lacks the 4-(3-piperidinopropoxy)phenyl motif, so resulting products will not access the same reported H3 receptor recognition element.

Evidence of Differentiated Utility


Aqueous & Organic Solubility Enhancement

The presence of the piperidine moiety in {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is reported to improve solubility in both organic and aqueous media compared to simpler aryl boronic acids lacking this basic amine group . This enhanced solubility facilitates its use in diverse synthetic applications, including those requiring aqueous reaction conditions . In contrast, unsubstituted phenylboronic acid exhibits limited aqueous solubility, often necessitating organic co-solvents or phase-transfer catalysts for effective coupling reactions.

Solubility profile
Class-level
Qualitatively improved solubility in organic and aqueous media vs. phenylboronic acid
May support broader solvent compatibility screening
Data to verify; no quantitative solubility reported
Solubility Physicochemical Property Synthetic Accessibility

Bifunctional Scaffold for Convergent Synthesis

Unlike simple aryl boronic acids such as phenylboronic acid, which offer only a single reactive handle, {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid provides two distinct, chemically orthogonal functional groups: a boronic acid for Suzuki-Miyaura cross-coupling and a piperidine ring for subsequent alkylation, acylation, or salt formation . This bifunctionality enables a convergent, iterative synthetic strategy where the aryl core is first elaborated via cross-coupling, followed by independent manipulation of the piperidine nitrogen. This contrasts with the linear, less efficient routes often required when using mono-functional aryl boronic acid building blocks .

Bifunctional scaffold
Reported
Two orthogonal handles: boronic acid for cross-coupling and piperidine amine for subsequent derivatization
Enables convergent synthetic strategy
Structural analysis; synthetic utility to validate
Synthetic Methodology Building Block Medicinal Chemistry

Pre-Validated H3 Receptor Pharmacophore

The 4-(3-piperidinopropoxy)phenyl motif present in {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is a well-established pharmacophore for potent histamine H3 receptor ligands [1]. The compound JNJ-5207852, which incorporates this exact substructure, exhibits high affinity for the human H3 receptor with a pKi of 9.24 [2]. In contrast, simple phenylboronic acid lacks this critical recognition element and would not yield active H3 ligands upon coupling. By starting with this pre-functionalized boronic acid, researchers can rapidly generate libraries of novel H3 receptor ligands via Suzuki coupling with diverse aryl halides, bypassing the need to construct the pharmacophore de novo for each analog [3].

H3 pharmacophore context
Class-level inference
JNJ-5207852 (contains motif) pKi = 9.24 at human H3 receptor; phenylboronic acid lacks this motif
Reported pharmacophore context for H3 ligand design
Binding of resulting library not guaranteed
Medicinal Chemistry GPCR Histamine H3 Receptor CNS Drug Discovery

Recommended Application Scenarios


H3 Receptor Ligand Library Synthesis

As established in Section 3, the 4-(3-piperidinopropoxy)phenyl core of {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is a validated pharmacophore for potent H3 receptor antagonists [1]. This compound is ideally suited for medicinal chemistry programs aiming to synthesize and screen diverse H3 receptor ligand libraries. Its boronic acid handle allows for high-throughput Suzuki-Miyaura diversification with a wide array of aryl and heteroaryl halides, enabling the rapid exploration of structure-activity relationships (SAR) around this privileged scaffold .

Convergent Bifunctional Molecule Synthesis

The orthogonal reactivity of the boronic acid and piperidine groups in {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid, as highlighted in Section 3, makes it a strategic building block for complex molecule assembly [1]. It is particularly valuable in convergent synthetic routes where the aryl core is first elaborated via cross-coupling, and the piperidine nitrogen is subsequently functionalized (e.g., alkylated, acylated) to introduce additional pharmacophores or physicochemical property-modulating groups . This avoids protecting group manipulations and streamlines the synthesis of advanced intermediates .

Water-Compatible Suzuki-Miyaura Coupling

Based on the enhanced solubility profile discussed in Section 3, {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is a candidate of choice for Suzuki-Miyaura couplings intended for aqueous or mixed aqueous-organic solvent systems [1]. This is especially relevant for green chemistry initiatives, reactions involving water-soluble substrates (e.g., biomolecules, polar heterocycles), or processes where simplified, environmentally benign work-up procedures are prioritized .

Application
Selection Property
Validation Focus
H3 receptor ligand library synthesis
Reported H3 pharmacophore motif
Binding affinity screening
Convergent bifunctional molecule assembly
Orthogonal reactive handles
Chemoselective derivatization
Aqueous-compatible Suzuki-Miyaura coupling
Enhanced solubility profile
Solvent-system compatibility

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